![molecular formula C15H23ClN2S B5039863 1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine](/img/structure/B5039863.png)
1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology.
作用机制
The exact mechanism of action of 1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine is not fully understood. However, it is believed to act as a dopamine receptor modulator, specifically targeting the D2 and D3 receptor subtypes. It has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase dopamine levels in the brain and improve cognitive function. It has also been shown to have anti-tumor properties and to modulate the immune response.
实验室实验的优点和局限性
One advantage of using 1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine in lab experiments is its ability to selectively target dopamine receptors, which can be useful in studying the role of dopamine in various physiological processes. However, its limited solubility in water can be a limitation for some experiments, and its potential toxicity at high doses must be taken into consideration.
未来方向
There are several future directions for research on 1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine. In neuroscience, further studies are needed to fully understand its mechanism of action and potential therapeutic applications for schizophrenia and other neurological disorders. In oncology, more research is needed to determine its anti-tumor properties and potential as a chemotherapeutic agent. In immunology, its potential as a treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis should be explored. Additionally, further studies are needed to optimize its synthesis method and improve its solubility and bioavailability.
Conclusion:
1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine is a promising chemical compound that has been studied for its potential therapeutic applications in various fields. Its ability to selectively target dopamine receptors and modulate the immune response makes it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic uses, and to optimize its synthesis method and improve its solubility and bioavailability.
合成方法
The synthesis of 1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine involves the reaction of 4-chlorobutyl sulfide with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The yield of the reaction is typically around 50-60%.
科学研究应用
1-{4-[(4-chlorophenyl)thio]butyl}-4-methylpiperazine has been studied for its potential therapeutic applications in various fields. In neuroscience, it has been investigated for its ability to modulate the activity of dopamine receptors and as a potential treatment for schizophrenia. In oncology, it has been studied for its anti-tumor properties and as a potential chemotherapeutic agent. In immunology, it has been investigated for its ability to modulate the immune response and as a potential treatment for autoimmune diseases.
属性
IUPAC Name |
1-[4-(4-chlorophenyl)sulfanylbutyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2S/c1-17-9-11-18(12-10-17)8-2-3-13-19-15-6-4-14(16)5-7-15/h4-7H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKRUZWLJDZUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


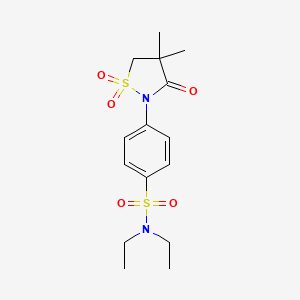
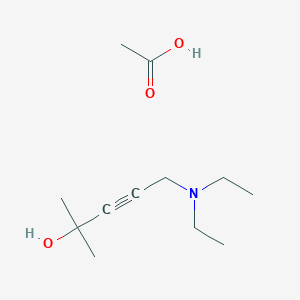
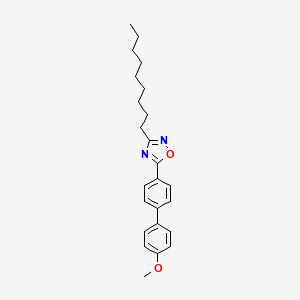
![N-methyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5039822.png)
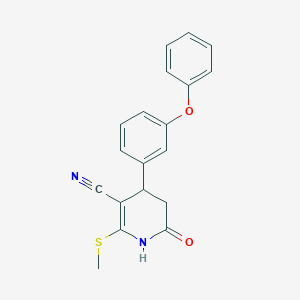
![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis[2-(2-thienyl)acetamide]](/img/structure/B5039840.png)
![ethyl 5-acetyl-2-[(4-butoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5039844.png)
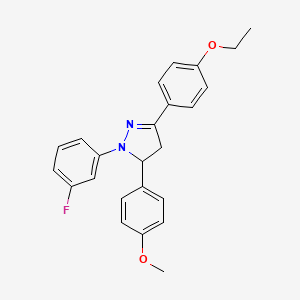
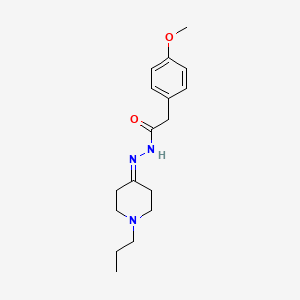
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-(methoxymethyl)-2-thiophenecarboxamide](/img/structure/B5039853.png)
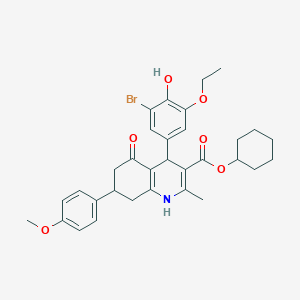
![3-[1-[(2,4-dichlorobenzoyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5039866.png)
![methyl 4,5-dimethyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5039870.png)